molecular formula C11H7F3N2O B1459234 1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde CAS No. 1426830-32-1

1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde

Cat. No.: B1459234
CAS No.: 1426830-32-1
M. Wt: 240.18 g/mol
InChI Key: VNUOVMAXQXJRSC-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with a trifluoromethyl group at the 4-position of the phenyl ring and an aldehyde group at the 4-position of the pyrazole ring

Biochemical Analysis

Biochemical Properties

1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency. Additionally, this compound can form covalent bonds with certain proteins, leading to modifications that alter their function and activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For instance, it can activate the p53 pathway, leading to increased expression of pro-apoptotic genes and subsequent cell death in cancer cells. Moreover, this compound affects cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and altered metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and RNA, through intercalation and groove binding, which can disrupt normal cellular processes. Additionally, it acts as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate access. This inhibition can lead to changes in gene expression, as the compound can modulate transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as increased oxidative stress and DNA damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can induce beneficial effects, such as enhanced antioxidant defense. At high doses, it can cause significant toxic effects, including liver and kidney damage, due to the accumulation of reactive metabolites. Threshold effects have been observed, where a slight increase in dosage leads to a disproportionate increase in adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and overall biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it can exert its effects. Its distribution is influenced by factors such as lipid solubility and protein binding affinity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. In the nucleus, it can interact with DNA and transcription factors, while in the mitochondria, it can affect mitochondrial function and energy production .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

    1-Phenylpyrazole-4-carbaldehyde: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    4-(Trifluoromethyl)phenylhydrazine: A precursor in the synthesis of the target compound.

    1-[4-(Trifluoromethyl)phenyl]-3-methylpyrazole: Similar structure but with a methyl group instead of an aldehyde.

Uniqueness: 1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde is unique due to the presence of both the trifluoromethyl and aldehyde groups, which confer distinct reactivity and potential biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and agrochemical development .

Biological Activity

1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde, a compound belonging to the pyrazole family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential applications of this compound, highlighting its role as a promising candidate in drug discovery.

Synthesis

The synthesis of this compound typically involves several chemical transformations. The compound can be synthesized through various methods, including:

  • Vilsmeier-Haack Reaction : This method is commonly used to introduce the aldehyde functional group into pyrazole derivatives. The reaction involves treating a substituted pyrazole with phosphorus oxychloride and dimethylformamide (DMF) to yield the desired carbaldehyde .
  • Cyclocondensation Reactions : Starting materials such as phenyl hydrazine and appropriate carbonyl compounds undergo cyclocondensation to form pyrazole intermediates, which can then be converted into the target compound .

Anticancer Properties

Recent studies have demonstrated that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer activities. Specifically, this compound has shown efficacy against various cancer cell lines:

  • Breast Cancer : The compound has been reported to inhibit the proliferation of MDA-MB-231 breast cancer cells, showcasing potential as an anticancer agent .
  • Liver Cancer : In vitro studies suggest that it also affects HepG2 liver cancer cells, indicating a broad spectrum of antitumor activity .

Anti-inflammatory Activity

The compound exhibits notable anti-inflammatory effects. Research indicates that it can reduce inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), comparable to established anti-inflammatory drugs like dexamethasone . This suggests potential applications in treating inflammatory diseases.

Antimicrobial and Antitubercular Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against various bacterial strains and may be effective against Mycobacterium tuberculosis (MTB), making it a candidate for further development in combating infectious diseases .

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:

  • Antitumor Activity : A study synthesized a series of pyrazole derivatives, including this compound, which were tested against multiple cancer cell lines. The results indicated significant inhibition of cell growth in breast and liver cancer models .
  • Inflammation Models : In animal models of inflammation, the compound demonstrated a reduction in edema and inflammatory cytokines, suggesting its utility in managing conditions like arthritis .

Data Summary

Biological ActivityEffectivenessReference
Anticancer (MDA-MB-231)Significant inhibition ,
Anticancer (HepG2)Significant inhibition
Anti-inflammatoryComparable to dexamethasone ,
AntimicrobialEffective against bacterial strains
AntitubercularActive against MTB ,

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)9-1-3-10(4-2-9)16-6-8(7-17)5-15-16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUOVMAXQXJRSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426830-32-1
Record name 1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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